molecular formula C18H20ClN3O4 B14347045 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate CAS No. 92834-27-0

1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate

Cat. No.: B14347045
CAS No.: 92834-27-0
M. Wt: 377.8 g/mol
InChI Key: QPLTYYVIMNWDFO-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is substituted with a phenylhydrazinylidene group and a perchlorate anion. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate typically involves the reaction of 1,3,3-trimethylindolenine with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the indolium core. The final step involves the addition of perchloric acid to yield the perchlorate salt of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The phenylhydrazinylidene group can undergo substitution reactions, where different substituents replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different substituents on the indolium core.

Scientific Research Applications

1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s indolium core and phenylhydrazinylidene group enable it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-methyleneindoline: Shares a similar indolium core but lacks the phenylhydrazinylidene group.

    1,3,3-Trimethyl-2-[(2-methyl-2-phenylhydrazinylidene)methyl]-3H-indolium methyl sulfate: Similar structure with a different counterion (methyl sulfate instead of perchlorate).

Uniqueness

1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the perchlorate anion also influences its solubility and stability, differentiating it from other similar compounds.

Properties

CAS No.

92834-27-0

Molecular Formula

C18H20ClN3O4

Molecular Weight

377.8 g/mol

IUPAC Name

N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;perchlorate

InChI

InChI=1S/C18H19N3.ClHO4/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)

InChI Key

QPLTYYVIMNWDFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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